Cas no 110683-72-2 (ethyl 7-nitro-1-benzofuran-2-carboxylate)
ethyl 7-nitro-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 7-nitro-1-benzofuran-2-carboxylate
- Ethyl 7-nitrobenzofuran-2-carboxylate
- 2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester
- CS-15048
- SCHEMBL6635123
- 110683-72-2
- C13005
- DTXSID50553935
- AKOS030530299
- CS-M3475
- ethyl7-nitrobenzofuran-2-carboxylate
- DTXCID80504718
-
- MDL: MFCD16294346
- Inchi: 1S/C11H9NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6H,2H2,1H3
- InChI Key: DNLGXQWVQMTGSG-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=CC2C=CC=C(C1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 235.04807239g/mol
- Monoisotopic Mass: 235.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 85.3Ų
ethyl 7-nitro-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM472300-100mg |
2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester |
110683-72-2 | 95%+ | 100mg |
$96 | 2023-02-19 | |
| Chemenu | CM472300-250mg |
2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester |
110683-72-2 | 95%+ | 250mg |
$160 | 2023-02-19 | |
| Chemenu | CM472300-1g |
2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester |
110683-72-2 | 95%+ | 1g |
$320 | 2023-02-19 | |
| eNovation Chemicals LLC | D770281-0.1g |
2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester |
110683-72-2 | 95% | 0.1g |
$215 | 2023-09-04 | |
| eNovation Chemicals LLC | D770281-0.25g |
2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester |
110683-72-2 | 95% | 0.25g |
$300 | 2023-09-04 | |
| eNovation Chemicals LLC | D770281-1g |
2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester |
110683-72-2 | 95% | 1g |
$535 | 2023-09-04 | |
| ChemScence | CS-M3475-100mg |
2-Benzofurancarboxylic acid, 7-nitro-, ethyl ester |
110683-72-2 | 100mg |
$80.0 | 2022-04-28 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061519-100mg |
Ethyl 7-nitrobenzofuran-2-carboxylate |
110683-72-2 | 97% | 100mg |
¥936.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061519-250mg |
Ethyl 7-nitrobenzofuran-2-carboxylate |
110683-72-2 | 97% | 250mg |
¥1456.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061519-1g |
Ethyl 7-nitrobenzofuran-2-carboxylate |
110683-72-2 | 97% | 1g |
¥2912.00 | 2024-08-09 |
ethyl 7-nitro-1-benzofuran-2-carboxylate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on ethyl 7-nitro-1-benzofuran-2-carboxylate
Recent Advances in the Study of Ethyl 7-nitro-1-benzofuran-2-carboxylate (CAS: 110683-72-2)
Ethyl 7-nitro-1-benzofuran-2-carboxylate (CAS: 110683-72-2) is a benzofuran derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and organic synthesis. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly those targeting inflammatory and infectious diseases. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in pharmaceutical research.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of ethyl 7-nitro-1-benzofuran-2-carboxylate as a precursor in the synthesis of novel anti-inflammatory agents. The researchers utilized a multi-step synthetic route to derivatize the compound, yielding a series of analogs with enhanced inhibitory activity against cyclooxygenase-2 (COX-2). The lead compound from this series demonstrated a 50% inhibitory concentration (IC50) of 0.8 μM, suggesting its potential as a candidate for further preclinical evaluation.
In another recent study, ethyl 7-nitro-1-benzofuran-2-carboxylate was employed as a building block for the development of antimicrobial agents. Researchers from the University of Cambridge reported the synthesis of benzofuran-based hybrids incorporating this compound, which exhibited potent activity against drug-resistant strains of Staphylococcus aureus (MIC = 2 μg/mL). The study, published in Bioorganic & Medicinal Chemistry Letters (2024), highlighted the compound's ability to disrupt bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance.
Advancements in synthetic methodologies have also been reported, with a focus on improving the yield and scalability of ethyl 7-nitro-1-benzofuran-2-carboxylate production. A 2024 study in Organic Process Research & Development described a green chemistry approach using catalytic hydrogenation, achieving a 92% yield under mild conditions. This development is particularly relevant for industrial-scale applications, where cost-effective and sustainable synthesis routes are critical.
In conclusion, ethyl 7-nitro-1-benzofuran-2-carboxylate (CAS: 110683-72-2) continues to be a valuable scaffold in medicinal chemistry, with recent studies underscoring its potential in anti-inflammatory and antimicrobial drug development. Future research directions may include exploring its applications in other therapeutic areas, such as oncology and neurology, as well as further optimizing its synthetic pathways for broader industrial adoption.
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